molecular formula C16H21FN4O3 B5471673 N~2~-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide

N~2~-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide

Cat. No.: B5471673
M. Wt: 336.36 g/mol
InChI Key: QPOIVIWQMHYNHM-UHFFFAOYSA-N
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Description

The compound appears to contain a 2-fluorobenzyl group and a piperazine ring, which are common structures in medicinal chemistry . The presence of these groups could suggest that this compound may have some biological activity, but without specific studies on this compound, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2-fluorobenzyl group would introduce an aromatic ring into the structure, while the piperazine ring would introduce a cyclic amine. The acetyl and methylglycinamide groups would further increase the complexity of the structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents used. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions, while the amine could undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could involve in vitro and in vivo studies to determine its effects on various biological systems .

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(methylamino)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3/c1-18-15(23)9-20-14(22)8-13-16(24)19-6-7-21(13)10-11-4-2-3-5-12(11)17/h2-5,13H,6-10H2,1H3,(H,18,23)(H,19,24)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOIVIWQMHYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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